Phellandral

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

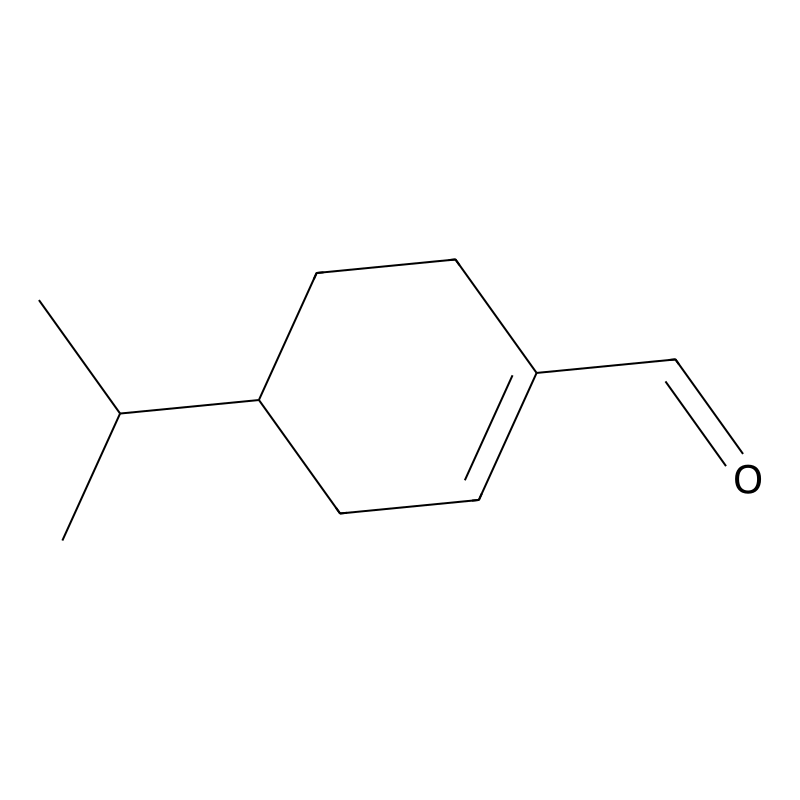

Phellandral, chemically known as 4-propan-2-ylcyclohexene-1-carbaldehyde, is a monoterpenoid compound with the molecular formula C10H16O and a molar mass of approximately 152.23 g/mol. It is predominantly found in the essential oils of various plants, particularly in species of Eucalyptus. Phellandral is characterized by its distinctive aroma, making it valuable in the fragrance and flavoring industries. Its structure features a cyclic monoterpene framework, which contributes to its unique sensory properties and potential biological activities.

- Phellandral is considered a moderate irritant and may cause skin and eye irritation upon contact.

- Limited information is available on its specific toxicity, but caution is advised when handling.

There is currently limited scientific research specifically focused on the isolated compound phellandral. However, phellandral is a component of the essential oils of several plants, most notably eucalyptus oil []. Research on these essential oils provides some insights into the potential applications of phellandral.

Antimicrobial Activity:

Studies have shown that eucalyptus oil, which contains phellandral along with other components, exhibits antimicrobial activity against various bacteria and fungi []. This suggests that phellandral might play a role in this effect, but further research is needed to isolate and evaluate its specific contribution.

Insect Repellent Properties:

Some research indicates that eucalyptus oil can act as an insect repellent []. Similar to the situation with antimicrobial activity, phellandral might be one of the contributors to this effect, but more research is required to determine its specific role.

Future Research Directions:

Given the limited research on isolated phellandral, further studies are needed to explore its potential applications. These could include:

- Isolating and purifying phellandral to study its effects in greater detail.

- Investigating its potential as an antimicrobial or antifungal agent.

- Evaluating its insect repellent properties.

- Assessing its safety and toxicity profile.

- Oxidation: Phellandral can be oxidized to form phellandric acid, a process that typically involves strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can undergo reduction to yield phellandrol, an alcohol derivative, using reagents like sodium borohydride or lithium aluminum hydride.

- Substitution: Phellandral can engage in nucleophilic substitution reactions, where the aldehyde group is replaced by various functional groups, often facilitated by Grignard reagents or organolithium compounds.

These reactions highlight the versatility of phellandral in organic synthesis and its potential for generating diverse chemical derivatives.

Phellandral exhibits notable biological activities, including:

- Antimicrobial Properties: Research indicates that phellandral possesses antimicrobial and antifungal properties, making it a candidate for use in treating infections caused by various pathogens.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory conditions.

- Plant Defense Mechanisms: In plants, phellandral plays a role in enhancing defense responses against pathogens by influencing cellular processes and gene expression related to defense mechanisms .

These biological activities underscore the significance of phellandral in both medicinal and agricultural contexts.

Phellandral can be synthesized through several methods:

- Biosynthesis: In nature, phellandral is produced via the cyclization of geranyl pyrophosphate, facilitated by specific enzymes known as terpene synthases. This biosynthetic pathway is crucial for the natural production of monoterpenoids.

- Industrial Extraction: Industrially, phellandral is often extracted from essential oils of plants like Eucalyptus. The extraction process typically involves steam distillation followed by fractional distillation to isolate the compound efficiently .

These methods highlight both natural and synthetic routes for obtaining phellandral.

Phellandral has various applications across different fields:

- Fragrance Industry: Due to its pleasant aroma, phellandral is widely used in perfumes and scented products.

- Flavoring Agent: It serves as a flavoring agent in food products due to its aromatic properties.

- Pharmaceuticals: Ongoing research explores its potential therapeutic applications, particularly for antimicrobial and anti-inflammatory treatments.

These applications demonstrate the compound's versatility and economic importance.

Studies on phellandral's interactions focus on its biochemical pathways and effects on cellular processes. It has been shown to interact with various enzymes and proteins involved in plant defense mechanisms. For instance, phellandral can inhibit specific fungal enzymes, thereby exerting antifungal effects. Additionally, it modulates gene expression related to defense responses in plants, enhancing their resilience against pathogens .

Phellandral shares structural similarities with several other monoterpenoids. Here are some comparable compounds along with their unique characteristics:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Limonene | Cyclic Monoterpene | Commonly found in citrus oils; known for its citrus aroma and potential anti-cancer properties. |

| Geraniol | Monoterpenoid Alcohol | Exhibits floral scent; used in perfumery and has antimicrobial properties. |

| Citronellal | Monoterpenoid Aldehyde | Known for its lemon-like scent; used as an insect repellent and fragrance component. |

| Menthol | Monoterpene Alcohol | Characterized by its cooling sensation; widely used in medicinal products for its soothing effects. |

Phellandral's uniqueness lies in its specific structural features and biological activities that differentiate it from these similar compounds while still placing it within the broader category of monoterpenoids .

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

(S)-phellandral